molecular formula C24H19FN2O2S B11060791 2-(benzyloxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide

2-(benzyloxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11060791
M. Wt: 418.5 g/mol
InChI Key: ZOISFEJUMVIQPA-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with benzyloxy and thiazolyl groups

Preparation Methods

The synthesis of 2-(benzyloxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-(benzyloxy)benzoic acid with 5-(4-fluorobenzyl)-1,3-thiazol-2-amine under appropriate conditions to form the desired benzamide derivative. The reaction conditions often include the use of coupling reagents such as EDCI or DCC, and the reaction is typically carried out in an organic solvent like dichloromethane or DMF at room temperature .

Chemical Reactions Analysis

2-(benzyloxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy or thiazolyl groups, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can be employed to break down the compound into its constituent parts.

Scientific Research Applications

2-(benzyloxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

2-(benzyloxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C24H19FN2O2S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylmethoxybenzamide

InChI

InChI=1S/C24H19FN2O2S/c25-19-12-10-17(11-13-19)14-20-15-26-24(30-20)27-23(28)21-8-4-5-9-22(21)29-16-18-6-2-1-3-7-18/h1-13,15H,14,16H2,(H,26,27,28)

InChI Key

ZOISFEJUMVIQPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F

Origin of Product

United States

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